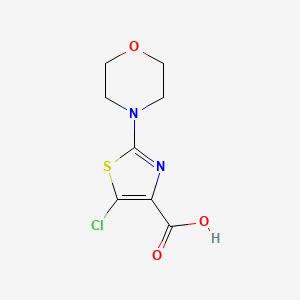

N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Agents

Sulfonamides have been synthesized and studied for their effectiveness as antimicrobial and antiproliferative agents. A study by Abd El-Gilil (2019) elaborated on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives that exhibited significant cytotoxic activity against human cell lines, including alveolar adenocarcinoma carcinoma (lung) and liver carcinoma (HepG2), as well as notable antimicrobial activity. These compounds, incorporating moieties like thiazoles and imidazo[2,1-b]thiazoles, demonstrated the diverse biological activities of sulfonamides, showcasing their potential in treating various diseases by targeting different cellular mechanisms (Abd El-Gilil, 2019).

Enzyme Inhibition for Therapeutic Applications

Another significant application of sulfonamides is in the inhibition of carbonic anhydrase (CA) isozymes, which has implications for treating conditions like glaucoma, epilepsy, and obesity. Vullo et al. (2004) reported the inhibition of mitochondrial isozyme CA V with aromatic and heterocyclic sulfonamides, presenting data that help understand the selective inhibition of CA isozymes and its potential therapeutic applications. The study identified several low nanomolar inhibitors, highlighting the role of sulfonamide derivatives in developing new pharmacological agents (Vullo et al., 2004).

Dual Enzyme Inhibition for Antimicrobial Activity

Research on N-sulfonamide 2-pyridone derivatives demonstrated the dual inhibition of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, showcasing a new avenue for antimicrobial activity. Azzam et al. (2020) synthesized and evaluated these derivatives, finding significant antimicrobial activities against various bacterial and fungal strains. This dual inhibition approach offers a novel strategy for combating microbial resistance, emphasizing the versatility of sulfonamide compounds in addressing critical health challenges (Azzam et al., 2020).

Antiviral Activities and Enzyme Inhibition

Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been explored for their antiviral activities and as inhibitors of the USP7 enzyme, relevant to viral replication and cancer. Azzam et al. (2020) synthesized a series of these compounds, demonstrating their potential against various viruses, including HSV-1 and HAV. The study also highlighted their role in inhibiting USP7, a therapeutic target for cancer, underscoring the broad applicational scope of sulfonamide derivatives in both antiviral and anticancer strategies (Azzam et al., 2020).

Propiedades

IUPAC Name |

N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c15-18(16,14-8-4-1-2-5-8)10-7-3-6-9-11(10)13-17-12-9/h3,6-8,14H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSWGFTXHXIVKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2398902.png)

![4-fluoro-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2398913.png)

![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2398915.png)

![9-(4-bromophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398920.png)